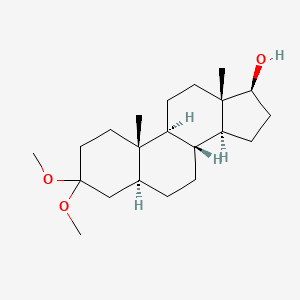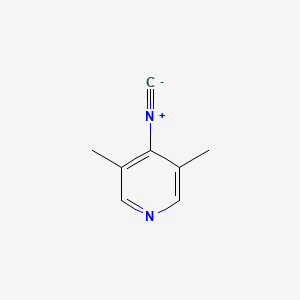
Zaleplon-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zaleplon-d4 is a compound used by scientists worldwide for advancing human and animal health . It is intended for use as an internal standard for the quantitation of zaleplon by GC- or LC-MS . Zaleplon, the parent compound of Zaleplon-d4, is a pyrazolopyrimidine that selectively activates the GABA A α 1 receptor subunit, producing a sedative effect .
Synthesis Analysis
The synthesis of Zaleplon involves N-(3-(3-(dimethyl amino)-1-oxo-2-propenyl)phenyl) acetamide, dimethyl formamide, sodium hydroxide, tetrabutylammonium bromide, ethylbromide, and p-Chloroaniline .Molecular Structure Analysis
Zaleplon-d4 has a molecular formula of C17H11D4N5O and a molecular weight of 309.358547112 . The parent compound, Zaleplon, has a molecular formula of C17H15N5O .Chemical Reactions Analysis
Zaleplon, the parent compound of Zaleplon-d4, is primarily metabolized by aldehyde oxidase into 5-oxozaleplon . About 9% of zaleplon is metabolized by CYP3A4 to form desethylzaleplon, which is quickly metabolized by aldehyde oxidase to 5-oxodesethylzaleplon .Physical And Chemical Properties Analysis
Zaleplon-d4 shares the physical and chemical properties of its parent compound, Zaleplon. Zaleplon is a pyrazolopyrimidine hypnotic drug indicated for the short-term treatment of insomnia . It interacts with the GABA receptor complex and shares some of the pharmacological properties of the benzodiazepines .Wissenschaftliche Forschungsanwendungen
1. Nanotechnology in Drug Delivery
A study by Hosny and Banjar (2013) explores the formulation of zaleplon into a nasal in situ nanoemulsion gel. This approach addresses the drug's low bioavailability and poor aqueous solubility, demonstrating enhanced nasal tissue permeability and systemic bioavailability (Hosny & Banjar, 2013).
2. GABA(A) Receptor Subtype Effects
Research by Sanna et al. (2002) compares the effects of zaleplon, zolpidem, and triazolam on various GABA(A) receptor subtypes. Zaleplon exhibited higher potency at alpha1beta2gamma2 receptors, indicating its selective affinity and distinct modulatory actions (Sanna et al., 2002).
3. Isotope-Labeled Internal Standard Synthesis
A study by Shaikh and Chen (2008) discusses the synthesis of zaleplon-d5, an isotope-labeled internal standard for zaleplon. This development is crucial for identifying zaleplon in drug abuse cases (Shaikh & Chen, 2008).
4. Enhanced Bioavailability Techniques
Manda et al. (2018) focus on improving zaleplon's solubility through micronization, enhancing its oral delivery in orodispersible formulations. This research underlines the significance of solubility in drug efficacy and absorption (Manda et al., 2018).
5. Daytime Sleep Efficacy
Whitmore et al. (2004) evaluate zaleplon's efficacy in promoting daytime sleep in well-rested individuals, highlighting its potential in scenarios not conducive to rest (Whitmore, Fischer, Barton, Cardenas, & Storm, 2004).
6. Solubilization Strategies
Abdelbary et al. (2016) explore the use of hydrotropic agents to enhance zaleplon's solubility and bioavailability, emphasizing the drug's potential improvement through novel formulation strategies (Abdelbary, Amin, & Abdelmoteleb, 2016).
Wirkmechanismus
Zaleplon-d4, like its parent compound Zaleplon, exerts its action through subunit modulation of the GABA B Z receptor chloride channel macromolecular complex . Zaleplon also binds selectively to the brain omega-1 receptor located on the alpha subunit of the GABA-A/chloride ion channel receptor complex and potentiates t-butyl-bicyclophosphorothionate (TBPS) binding .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Zaleplon-d4 involves the incorporation of four deuterium atoms into the Zaleplon molecule. This can be achieved by using deuterated starting materials and/or deuterated reagents during the synthesis process. One approach to synthesize Zaleplon-d4 is by using the Pd-Catalyzed Hydrogenation method.", "Starting Materials": [ "4-Bromo-2-nitrobenzophenone-d4", "Ethyl-2-bromo-2-methylpropionate", "Sodium borohydride-d4", "Sodium hydroxide-d4", "Hydrochloric acid-d4", "Methanol-d4", "Ethanol-d4", "Water-d4" ], "Reaction": [ "Step 1: Synthesis of 4-Bromo-2-nitrobenzophenone-d4 by reacting 4-Bromo-2-nitrobenzophenone with deuterated hydrogen gas using a Pd-Catalyst.", "Step 2: Synthesis of Ethyl-2-bromo-2-methylpropionate-d4 by reacting Ethyl-2-bromo-2-methylpropionate with deuterated hydrogen gas using a Pd-Catalyst.", "Step 3: Reduction of 4-Bromo-2-nitrobenzophenone-d4 to 4-Bromo-2-aminobenzophenone-d4 using Sodium borohydride-d4 as a reducing agent.", "Step 4: Condensation of 4-Bromo-2-aminobenzophenone-d4 with Ethyl-2-bromo-2-methylpropionate-d4 in the presence of Sodium hydroxide-d4 to form Zaleplon-d4.", "Step 5: Purification of Zaleplon-d4 by recrystallization using Methanol-d4, Ethanol-d4, and Water-d4 as solvents." ] } | |
CAS-Nummer |
1781887-91-9 |
Produktname |
Zaleplon-d4 |
Molekularformel |
C17H11D4N5O |
Molekulargewicht |
309.4 |
InChI |
InChI=1S/C17H15N5O/c1-3-21(12(2)23)15-6-4-5-13(9-15)16-7-8-19-17-14(10-18)11-20-22(16)17/h4-9,11H,3H2,1-2H3/i4D,5D,6D,9D |
InChI-Schlüssel |
HUNXMJYCHXQEGX-FMJFQTNXSA-N |
SMILES |
CC(N(CC)C1=C([2H])C(C2=CC=NC3=C(C#N)C=NN23)=C([2H])C([2H])=C1[2H])=O |
Aussehen |
A 100 µg/ml or 1 mg/ml solution in methanol |
Synonyme |
CL 284,846 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Furo[3,4-f][1,3]benzoxazole](/img/structure/B593347.png)
![N-[[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl]-L-valine,methylester](/img/structure/B593350.png)
![N-[[1-(4-carboxybutyl)-1H-indazol-3-yl]carbonyl]-L-valine,1-methylester](/img/structure/B593351.png)
![17beta-Hydroxy-androstano[3,2-c]isoxazole](/img/structure/B593352.png)



